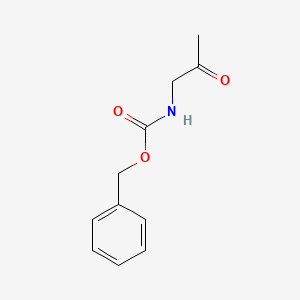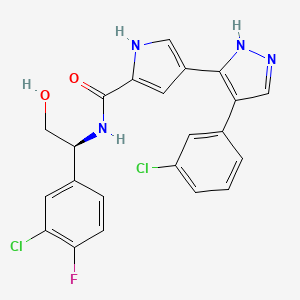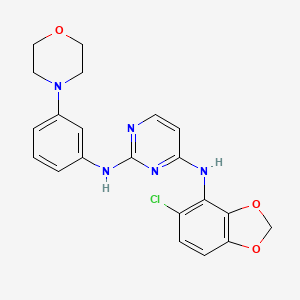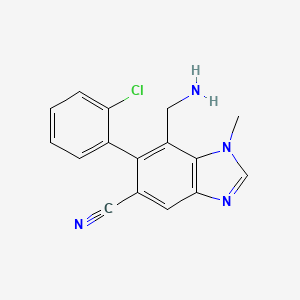![molecular formula C16H13NO3 B10758036 3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid](/img/structure/B10758036.png)
3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid is an organic compound belonging to the class of fluorenes. It consists of a fluorene moiety, which includes two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid typically involves the reaction of 9H-fluoren-9-one with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with a suitable propanoic acid derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols .
Scientific Research Applications
3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid involves its interaction with specific molecular targets. For instance, it binds to human transthyretin, inhibiting its aggregation into amyloid fibrils. This interaction is facilitated by the compound’s ability to occupy hydrophobic binding sites on the protein .
Comparison with Similar Compounds
Similar Compounds
- 3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid
- 2-[(9H-fluoren-9-ylideneamino)oxy]acetic acid
- ®-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methyl-N-(methylsulfonyl)propionamide
Uniqueness
3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid is unique due to its specific binding affinity to transthyretin and its ability to inhibit fibrillogenesis. This property distinguishes it from other similar compounds, making it a valuable candidate for therapeutic research .
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(fluoren-9-ylideneamino)oxypropanoic acid |
InChI |
InChI=1S/C16H13NO3/c18-15(19)9-10-20-17-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,18,19) |
InChI Key |
LASWLEUVWJDDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(9-hydroxy-1,3-dioxo-4-phenyl-2,3-dihydropyrrolo[3,4-c]carbazol-6(1H)-yl)propanoic acid](/img/structure/B10757985.png)
![N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-YL]-2,5-dichlorobenzenesulfonamide](/img/structure/B10757987.png)
![[{2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}(difluoro)methyl]phosphonic acid](/img/structure/B10757993.png)
![N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline](/img/structure/B10757996.png)



![5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine](/img/structure/B10758018.png)
![[2'-hydroxy-3'-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl]-urea](/img/structure/B10758022.png)
![(2r)-2-Amino-3,3,3-Trifluoro-N-Hydroxy-2-{[(4-Phenoxyphenyl)sulfonyl]methyl}propanamide](/img/structure/B10758033.png)
![6-[2-(3'-Methoxybiphenyl-3-Yl)ethyl]pyridin-2-Amine](/img/structure/B10758038.png)
